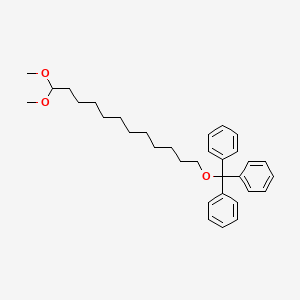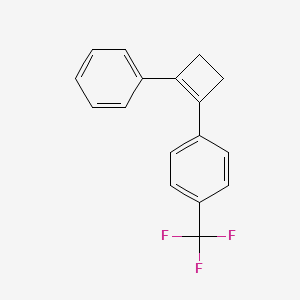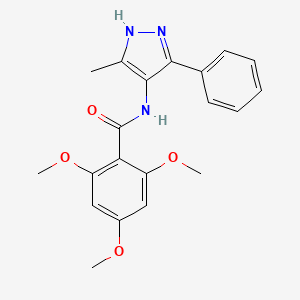![molecular formula C23H20Cl2O B12603316 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole CAS No. 649556-29-6](/img/structure/B12603316.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is an organic compound characterized by the presence of two chlorophenyl groups attached to a butenyl chain, which is further connected to an anisole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to introduce the butenyl chain, often through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the butenyl chain to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another compound with two chlorophenyl groups, used in the production of polymers and specialty chemicals.
4,4’-Dichlorodiphenyl sulfone: Known for its use in the synthesis of rigid and temperature-resistant polymers.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is unique due to the presence of the butenyl chain and anisole moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
649556-29-6 |
|---|---|
Fórmula molecular |
C23H20Cl2O |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H20Cl2O/c1-26-22-15-5-17(6-16-22)3-2-4-23(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h4-16H,2-3H2,1H3 |
Clave InChI |
OTIOUCKJVKUMPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)

